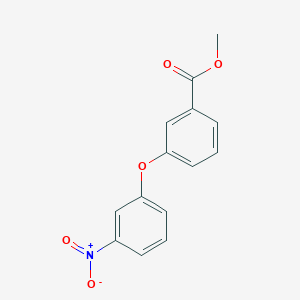

Methyl 3-(3-nitrophenoxy)benzoate

Beschreibung

Eigenschaften

Molekularformel |

C14H11NO5 |

|---|---|

Molekulargewicht |

273.24 g/mol |

IUPAC-Name |

methyl 3-(3-nitrophenoxy)benzoate |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-4-2-6-12(8-10)20-13-7-3-5-11(9-13)15(17)18/h2-9H,1H3 |

InChI-Schlüssel |

NXSBKTSQQLWANJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to Methyl 3-(3-nitrophenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-(3-nitrophenoxy)benzoate, including its fundamental chemical properties, a proposed synthetic pathway based on established methodologies, and critical safety considerations. As a specialized diaryl ether, this compound holds potential for applications in medicinal chemistry and materials science, warranting a detailed examination for professionals in the field.

Core Molecular Profile

Methyl 3-(3-nitrophenoxy)benzoate is an organic compound characterized by a diaryl ether linkage, a nitro functional group, and a methyl ester. These features contribute to its potential as a versatile chemical intermediate.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₁NO₅ | [1][2] |

| Molecular Weight | 273.25 g/mol | [1][2] |

| InChI Key | NXSBKTSQQLWANJ-UHFFFAOYSA-N | [1][2] |

A precise determination of physicochemical properties such as melting point, boiling point, and solubility is pending experimental validation, as specific data for this compound is not widely available in published literature.

Caption: Proposed workflow for the synthesis of Methyl 3-(3-nitrophenoxy)benzoate.

Rationale for Method Selection

-

Efficiency: Modern modifications of the Ullmann condensation, often employing ligands, can proceed under milder conditions with high yields. [3][4]* Cost-Effectiveness: Copper catalysts are significantly more economical than palladium catalysts, which are often used in alternative methods like the Buchwald-Hartwig amination. [3]* Versatility: The Ullmann reaction is tolerant of a wide range of functional groups, making it a reliable choice for the synthesis of complex molecules.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 3-hydroxybenzoate (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 120-140°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Methyl 3-(3-nitrophenoxy)benzoate.

Potential Applications and Research Directions

While specific applications for Methyl 3-(3-nitrophenoxy)benzoate are not extensively documented, its chemical structure suggests several areas of potential utility:

-

Pharmaceutical Intermediate: The diaryl ether motif is present in a number of biologically active compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of compounds for drug discovery screening. [5]* Materials Science: Aromatic nitro compounds can be used as precursors for polymers and other advanced materials. The presence of the ester and ether linkages could impart unique properties to such materials.

-

Agrochemicals: The nitroaromatic scaffold is found in some herbicides and pesticides. [5]

Safety and Handling

No specific safety data sheet (SDS) is currently available for Methyl 3-(3-nitrophenoxy)benzoate. However, based on the functional groups present and the nature of related compounds, the following precautions should be taken. It is imperative to handle this compound with care in a well-ventilated fume hood.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. * Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7][8]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention. * Skin Contact: In case of skin contact, wash off with soap and plenty of water. * Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. [7]* Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice. [7]

Conclusion

Methyl 3-(3-nitrophenoxy)benzoate is a compound with significant potential as a building block in organic synthesis, particularly in the fields of drug discovery and materials science. While specific data on this molecule is limited, established synthetic methods like the Ullmann condensation provide a clear and efficient pathway for its preparation. Adherence to stringent safety protocols is essential when handling this and related chemical entities. Further research into the properties and applications of Methyl 3-(3-nitrophenoxy)benzoate is warranted to fully explore its scientific and commercial potential.

References

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic Letters, 6(6), 913–916. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. SynArchive. Retrieved February 21, 2026, from [Link]

- Varma, R. S., & Naicker, K. P. (1999). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 40(33), 6177-6180.

-

Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

- Afzali, A., Firouzabadi, H., & Khalafi-nejad, A. (2006). Improved Ullmann Synthesis of Diaryl Ethers.

- Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.

- Smith, J. G. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. Molecules, 16(2), 1673-1702.

- Keay, B. A., & Barluenga, J. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4746-4749.

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Retrieved February 21, 2026, from [Link]

-

Thermo Fisher Scientific. (n.d.). Methyl 3-nitrobenzoate, 98+%. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem Compound Database. Retrieved February 21, 2026, from [Link]

- Wipf, P., & Venkatraman, S. (1996). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. The Journal of Organic Chemistry, 61(23), 8004-8005.

-

CAS. (n.d.). Methyl 3-nitrobenzoate. CAS Common Chemistry. Retrieved February 21, 2026, from [Link]

Sources

- 1. Methyl 3-(3-nitrophenoxy)benzoate [sigmaaldrich.com]

- 2. Methyl 3-(3-nitrophenoxy)benzoate [sigmaaldrich.com]

- 3. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 4. A general and mild Ullmann-type synthesis of diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Methyl 3-nitrobenzoate, 98+% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

Diaryl ether synthesis intermediates methyl 3-(3-nitrophenoxy)benzoate

Executive Summary

Methyl 3-(3-nitrophenoxy)benzoate (CAS: 183270-46-4) is a critical diaryl ether intermediate used in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical candidates targeting kinase pathways.[1] Its structural core—a meta-substituted diaryl ether—presents specific synthetic challenges due to the electronic deactivation of both aromatic rings.

This guide details the optimal synthetic pathway using Copper-Catalyzed Ullmann Ether Synthesis , selected for its scalability and reliability over Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis

The strategic disconnection of the ether oxygen reveals two potential coupling partners. Path A is thermodynamically and kinetically superior due to the availability of the phenol and the activation profile of the aryl halide.

Figure 1: Retrosynthetic disconnection showing the primary Ullmann route and alternative Chan-Lam pathway.

Part 2: Primary Methodology – Copper-Catalyzed Ullmann Coupling

Rationale

Traditional

Reaction Scheme

Mechanistic Cycle (Catalytic)

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, followed by reductive elimination to form the C-O bond.

Figure 2: Catalytic cycle for the Copper(I)-catalyzed Ullmann ether synthesis.

Detailed Protocol

Reagents:

-

Methyl 3-hydroxybenzoate (152.15 g/mol ): 1.0 equiv

-

1-Bromo-3-nitrobenzene (202.01 g/mol ): 1.2 equiv

-

Copper(I) Iodide (CuI): 10 mol%

-

Ligand: N,N-Dimethylglycine (20 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)

-

Base: Cesium Carbonate (

): 2.0 equiv -

Solvent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

-

Reagent Charging: Charge the flask with Methyl 3-hydroxybenzoate (1.0 equiv), 1-Bromo-3-nitrobenzene (1.2 equiv),

(2.0 equiv), CuI (0.1 equiv), and N,N-Dimethylglycine (0.2 equiv). -

Solvation: Add anhydrous DMSO (concentration ~0.5 M relative to phenol) via syringe.

-

Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

-

Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or HPLC.[2]

-

Work-up:

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 3: Linear workflow for the synthesis and isolation of the target ether.[5][6][7][8]

Part 3: Alternative Method – Chan-Lam Coupling

For laboratories lacking high-temperature equipment or requiring milder conditions, the Chan-Lam coupling is a viable alternative, though often with lower atom economy due to the boronic acid requirement.

-

Reactants: Methyl 3-hydroxybenzoate + 3-Nitrophenylboronic acid.

-

Catalyst:

(1.0 equiv usually required for high yield, catalytic versions exist). -

Base: Pyridine (2.0 equiv).

-

Conditions: Dichloromethane (DCM), Open air (balloon of

preferred), Room Temperature, 24-48h. -

Key Advantage: Avoids high temperatures; tolerates sensitive functional groups.[9]

Part 4: Characterization & Data

Expected Analytical Data:

-

Physical State: Off-white to pale yellow solid.

-

H NMR (400 MHz,

- 8.0–7.9 ppm (m, 2H, Ar-H ortho to nitro/ester),

- 7.8 ppm (d, 1H, Ar-H),

- 7.6–7.4 ppm (m, 3H, Ar-H overlap),

- 7.3 ppm (m, 2H, Ar-H),

-

3.92 ppm (s, 3H,

-

MS (ESI): m/z calculated for

Part 5: Safety & References

Safety Protocols

-

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Avoid distilling the final product at high temperatures; use column chromatography.

-

Copper Salts: Toxic to aquatic life. Dispose of aqueous waste containing copper separately.

-

Solvents: DMSO penetrates skin and can carry toxic contaminants. Wear butyl rubber gloves.

References

-

Ullmann Ether Synthesis: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

-

Chan-Lam Coupling: Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters. Link

-

Ligand Acceleration: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research. Link

-

General Protocol: Organic Chemistry Portal. Ullmann Reaction / Ullmann Condensation.[2][10][11] Link

Sources

- 1. homepage.zjut.edu.cn [homepage.zjut.edu.cn]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. marmacs.org [marmacs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 6. Chan-Lam coupling: O-arylation of phenols with boronic acids - Product Catalog - AiFChem [aifchem.com]

- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 8. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Methyl 3-nitrobenzoate

To the intended audience of researchers, scientists, and drug development professionals: This guide has been developed to provide a comprehensive overview of the safety, handling, and emergency protocols for Methyl 3-nitrobenzoate (CAS No. 618-95-1) . It is critical to note that this document addresses Methyl 3-nitrobenzoate as a surrogate for the originally requested Methyl 3-(3-nitrophenoxy)benzoate. Despite extensive searches, a specific Safety Data Sheet (SDS) for Methyl 3-(3-nitrophenoxy)benzoate could not be located. While these compounds share structural similarities, their physicochemical and toxicological properties may differ significantly. Therefore, the information herein should be used as a comprehensive example of a safety guide and not as a direct substitute for the safety data of Methyl 3-(3-nitrophenoxy)benzoate.

Section 1: Compound Profile and Hazard Identification

Methyl 3-nitrobenzoate is a crystalline powder, appearing as white to slightly pale yellow, with a melting point of approximately 78-80°C and a boiling point of 279°C.[1][2] While it is a valuable intermediate in organic synthesis, its handling requires a thorough understanding of its potential hazards.

GHS Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While some suppliers do not classify Methyl 3-nitrobenzoate as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), others indicate potential hazards that warrant caution.[3] A conservative approach, integrating information from multiple sources, is prudent for laboratory safety.

Potential Hazards:

-

Acute Toxicity: While extensive data is unavailable, it is considered harmful if swallowed.

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

-

Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2]

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[5]

-

Response: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If inhaled, remove the person to fresh air.[1]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 3-nitrobenzoate is provided in the table below. This information is crucial for designing safe experimental setups and for risk assessment in case of a spill or fire.

| Property | Value | Source |

| Molecular Formula | C8H7NO4 | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Appearance | White to slightly pale yellow crystal - powder | [1] |

| Melting Point | 78 - 80 °C | [2] |

| Boiling Point | 279 °C | [2] |

| Water Solubility | Insoluble | [3] |

| Log Pow (n-octanol/water) | 1.273 | [2] |

Section 2: Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are fundamental to minimizing exposure to Methyl 3-nitrobenzoate in a laboratory setting.

Engineering Controls

-

Ventilation: Handling should be performed in a well-ventilated area.[1] A local exhaust ventilation system, such as a chemical fume hood, is recommended to control the dispersion of dust and vapors.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[6] For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[4]

Experimental Workflow for Safe Handling of Methyl 3-nitrobenzoate

Caption: Workflow for the safe handling of Methyl 3-nitrobenzoate.

Section 3: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Upon combustion, it may decompose to generate poisonous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[6] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Logical Relationship for Spill Response

Caption: Decision flow for responding to a spill of Methyl 3-nitrobenzoate.

Section 4: Handling, Storage, and Stability

Proper handling and storage are essential for maintaining the integrity of Methyl 3-nitrobenzoate and ensuring a safe laboratory environment.

Handling

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge steam.

Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

Store apart from foodstuff containers or incompatible materials.

-

Incompatible materials include strong bases and oxidizing agents.[1][3]

Stability and Reactivity

-

Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Excess heat and dust formation.[3]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3]

Section 5: Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: No comprehensive data is available.[1]

-

Skin Corrosion/Irritation: No data available.[1]

-

Serious Eye Damage/Irritation: No data available.[1]

-

Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2]

-

Germ Cell Mutagenicity: No data available.[1]

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

-

Reproductive Toxicity: No data available.[1]

Ecological Information

-

Toxicity: No data is available for toxicity to fish, daphnia, algae, or microorganisms.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Due to the lack of comprehensive ecological data, discharge into the environment must be avoided.

References

Sources

Synthesis of methyl 3-(3-nitrophenoxy)benzoate via Ullmann coupling

Application Note & Protocol

Topic: Synthesis of Methyl 3-(3-nitrophenoxy)benzoate via Ullmann Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of the Ullmann Coupling in Modern Synthesis

The diaryl ether motif is a cornerstone in a vast array of biologically active molecules, high-performance polymers, and advanced materials.[1] Its synthesis, therefore, remains a critical operation in organic chemistry. Among the methods available for forging the robust C(aryl)-O-C(aryl) bond, the Ullmann condensation, first reported by Fritz Ullmann in 1905, stands as a foundational and continually evolving strategy.[2][3]

Historically, the Ullmann diaryl ether synthesis was characterized by harsh reaction conditions, often requiring high temperatures (120-220 °C) and stoichiometric amounts of copper powder or copper salts.[4] These demanding protocols limited the reaction's substrate scope and functional group tolerance. However, the last few decades have witnessed a renaissance of the Ullmann-type reaction, driven by the development of ligand-accelerated protocols.[5] The introduction of specific ligands, such as diamines, amino acids, and phenanthrolines, has enabled these couplings to proceed under significantly milder conditions, with catalytic amounts of copper, and with broader applicability.[6][7]

This application note provides a comprehensive, field-proven protocol for the synthesis of methyl 3-(3-nitrophenoxy)benzoate, a representative diaryl ether, via a modern, ligand-assisted Ullmann coupling. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting. The causality behind each experimental choice is explained to empower researchers to adapt and optimize this powerful transformation for their specific synthetic challenges.

Reaction Principle and Mechanistic Overview

The target transformation is the copper-catalyzed cross-coupling of methyl 3-hydroxybenzoate with 1-bromo-3-nitrobenzene.

Overall Reaction:

(Note: Image is a placeholder for the chemical reaction structure)

The success of this reaction hinges on the interplay of several key components:

-

Aryl Halide: 1-bromo-3-nitrobenzene serves as the electrophilic partner. The presence of the electron-withdrawing nitro (-NO₂) group activates the aryl halide toward nucleophilic attack, making it a suitable substrate for this coupling.[8][9]

-

Phenol: Methyl 3-hydroxybenzoate acts as the nucleophilic component after deprotonation.

-

Copper Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is typically used. While various copper sources can be effective, Cu(I) is widely considered the active catalytic species.[5][7]

-

Base: An inorganic base, commonly potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for deprotonating the phenolic hydroxyl group to generate the more potent potassium or cesium phenoxide nucleophile in situ.[7]

-

Ligand: The addition of a ligand is crucial for modern Ullmann couplings. Ligands like N,N'-dimethylethylenediamine (DMEDA) or L-proline stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle, thereby lowering the required reaction temperature and catalyst loading.[10]

-

Solvent: A high-boiling, polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane is typically used to ensure all components remain in solution at the reaction temperature.[3]

The Catalytic Cycle

While the precise mechanism of the Ullmann reaction has been the subject of extensive study and can vary with the specific ligands and substrates used, a generally accepted catalytic cycle is illustrated below.[9][11] The cycle is believed to initiate with the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, potentially forming a transient Cu(III) intermediate. The final, product-forming step is reductive elimination, which forges the C-O bond and regenerates the active Cu(I) catalyst.

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |

| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 1948-50-1 | Substrate (Phenol) |

| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 585-79-5 | Substrate (Aryl Halide) |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | Catalyst, high purity (99.9%) |

| L-Proline | C₅H₉NO₂ | 115.13 | 147-85-3 | Ligand |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 7778-53-2 | Base, anhydrous |

| Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Solvent, anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Chromatography Eluent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |

| Celite® | - | - | 61790-53-2 | Filtration Aid |

| Equipment | ||||

| Oven-dried glassware | Round-bottom flask, condenser | |||

| Magnetic stirrer and hotplate | ||||

| Inert gas supply (N₂ or Ar) | With manifold | |||

| Syringes and needles | For solvent transfer | |||

| TLC plates (Silica gel 60 F₂₅₄) | ||||

| Rotary evaporator | ||||

| Glass column for chromatography |

Safety Precautions

-

Chemical Hazards: Copper salts are toxic if ingested. 1-Bromo-3-nitrobenzene is a skin and eye irritant. Dioxane is a suspected carcinogen and flammable. Handle all chemicals in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Inert Atmosphere: Handle anhydrous reagents and solvents under an inert atmosphere to prevent degradation and ensure reproducibility.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Synthesis Procedure

Caption: General experimental workflow for Ullmann coupling.

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.52 g, 10.0 mmol, 1.0 equiv), 1-bromo-3-nitrobenzene (2.22 g, 11.0 mmol, 1.1 equiv), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), L-proline (115 mg, 1.0 mmol, 10 mol%), and anhydrous potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).

-

Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.[7][10]

-

Solvent Addition: Add anhydrous dioxane (20 mL) via syringe through the septum.

-

Reaction Execution: Lower the flask into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-24 hours. The mixture will typically become a heterogeneous brown or dark green suspension.

-

Reaction Monitoring: Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and filtering it through a small plug of silica. Use a 4:1 Hexane:Ethyl Acetate mixture as the eluent. Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to methyl 3-hydroxybenzoate is no longer visible.

Work-up and Purification Protocol

-

Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[12]

-

Dilution and Removal of Solids: Dilute the reaction mixture with ethyl acetate (50 mL). Filter the suspension through a pad of Celite® in a Büchner funnel to remove the insoluble copper salts and base. Wash the filter cake with additional ethyl acetate (2 x 20 mL).[8][12]

-

Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This removes the residual dioxane and any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow or brown oil/solid.

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

-

Packing: Use a gradient eluent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 4:1 Hexane:Ethyl Acetate.

-

Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Final Step: Remove the solvent from the combined fractions in vacuo to afford methyl 3-(3-nitrophenoxy)benzoate as a pale yellow solid.

-

Data Analysis and Characterization

The identity and purity of the synthesized methyl 3-(3-nitrophenoxy)benzoate (MW: 273.24 g/mol ) should be confirmed using standard analytical techniques.

| Parameter | Expected Outcome |

| Appearance | Pale yellow solid |

| Yield | Typically 75-90% (based on 10.0 mmol scale) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.10 (t, 1H), ~7.85 (dd, 1H), ~7.70 (m, 1H), ~7.50 (t, 1H), ~7.40 (m, 2H), ~7.25 (dd, 1H), 3.90 (s, 3H, -OCH₃). Protons on the nitrophenyl ring will be downfield due to the nitro group's electron-withdrawing effect. Protons adjacent to the ether oxygen appear around 3.4-4.5 ppm, but in diaryl ethers, they remain in the aromatic region.[13] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~166.0 (C=O), ~157.0 (Ar-C-O), ~155.5 (Ar-C-O), ~149.0 (Ar-C-NO₂), ~132.0, ~130.0, ~125.0, ~123.0, ~120.0, ~117.0, ~115.0, ~52.5 (-OCH₃). Carbons attached to the ether oxygen typically appear in the 50-80 ppm range for aliphatic ethers, but here they are part of the aromatic system.[13] |

| IR (ATR) | ν (cm⁻¹): ~3100 (Ar C-H), ~1720 (C=O stretch, ester), ~1525 & ~1350 (N-O asymmetric & symmetric stretch, nitro), ~1250 (C-O-C stretch, ether). |

| Mass Spec (ESI+) | m/z: 274.06 [M+H]⁺, 296.04 [M+Na]⁺ |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (Cu(I) oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI.[7]2. Ensure all glassware is oven-dried and use anhydrous solvents.[7]3. Use a stronger base like Cs₂CO₃ or ensure K₃PO₄ is finely ground and anhydrous.4. Incrementally increase the temperature to 120-130 °C. |

| Formation of Side Products (e.g., debromination) | Presence of protic impurities (water) can lead to reduction of the aryl halide. | Thoroughly dry all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction.[7] |

| Incomplete Reaction | 1. Insufficient reaction time.2. Catalyst deactivation. | 1. Extend the reaction time and monitor by TLC.2. Increase ligand loading to 15-20 mol% to better stabilize the catalyst. |

| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. Try a shallower gradient or a different solvent system (e.g., Toluene/EtOAc). |

Conclusion

This application note details a reliable and optimized protocol for the synthesis of methyl 3-(3-nitrophenoxy)benzoate using a modern, ligand-assisted Ullmann coupling reaction. By explaining the rationale behind the choice of reagents and conditions, this guide provides a robust framework for researchers. The use of L-proline as a ligand facilitates the reaction under milder conditions than classical methods, offering good to excellent yields. This protocol can serve as a valuable starting point for the synthesis of a wide range of functionalized diaryl ethers, which are of significant interest to the pharmaceutical and materials science communities.

References

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México. [Link]

-

Ullmann coupling-An overview. OperaChem. [Link]

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of the Serbian Chemical Society. [Link]

-

Ullmann Condensation. SynArchive. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. PMC. [Link]

- Ullmann reaction for the synthesis of diaryl ethers.

-

Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]

-

Unique mechanism of the Ullmann C–O cross-coupling reaction catalyzed by copper with oxalamide ligands. American Chemical Society. [Link]

-

Ullmann Coupling Help. Reddit. [Link]

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

-

The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. pubs.acs.org. [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

-

SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. University of North Texas. [Link]

-

Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]

-

NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. ResearchGate. [Link]

-

Ullmann reaction. L.S.College, Muzaffarpur. [Link]

-

Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. RSC Publishing. [Link]

-

Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. PMC. [Link]

-

18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

-

Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]

-

Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Related Topics. SciSpace. [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. synarchive.com [synarchive.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: Methyl 3-(3-nitrophenoxy)benzoate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

Methyl 3-(3-nitrophenoxy)benzoate (CAS: 183270-46-4) represents a critical "privileged structure" in the synthesis of Type II Kinase Inhibitors and non-steroidal anti-inflammatory agents. Unlike the rigid linear geometry of para-substituted diaryl ethers, this meta-meta substituted intermediate provides a unique "kinked" conformational profile. This geometry is essential for accessing the hydrophobic back-pocket of kinases (e.g., B-Raf, p38 MAPK) in the DFG-out conformation.

This guide details the optimized protocols for synthesizing, purifying, and utilizing this intermediate, focusing on its reduction to the corresponding aniline—a gateway to urea-based kinase inhibitors.

Part 1: Strategic Significance & Mechanism

The "Meta-Meta" Geometric Advantage

In drug design, the orientation of the diaryl ether bridge dictates the molecule's ability to traverse the ATP-binding site.

-

Para-Para/Para-Meta: Linear or slightly bent. Often utilized in polymers (PEEK) or surface-binding agents.

-

Meta-Meta (Current Topic): Provides a bond angle of approx. 120°, creating a "U" or "V" shape. This allows the molecule to wrap around the "gatekeeper" residues in protein kinases, a mechanism validated in the structure-activity relationships (SAR) of compounds similar to Sorafenib and various experimental p38 inhibitors [1].

Synthetic Utility Pathway

The molecule serves as a divergent hub. The nitro group acts as a masked aniline, while the methyl ester acts as a masked carboxylic acid.

-

Path A (Nitro Reduction): Yields Methyl 3-(3-aminophenoxy)benzoate. The resulting amine is the nucleophile for isocyanate coupling to form Diaryl Urea Inhibitors .

-

Path B (Hydrolysis): Yields 3-(3-nitrophenoxy)benzoic acid. Used when the "head" group requires amide coupling to solubilizing tails (e.g., morpholine/piperazine moieties).

Part 2: Experimental Protocols

Synthesis of Methyl 3-(3-nitrophenoxy)benzoate (Ullmann Coupling)

Rationale: Traditional nucleophilic aromatic substitution (

Reagents:

-

Methyl 3-hydroxybenzoate (1.0 equiv)

-

1-Bromo-3-nitrobenzene (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)[1]

-

Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane or DMF (Anhydrous)

Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Charging: Add Methyl 3-hydroxybenzoate (15.2 g, 100 mmol), 1-Bromo-3-nitrobenzene (24.2 g, 120 mmol),

(65.2 g, 200 mmol), and CuI (1.9 g, 10 mmol). -

Solvation: Add anhydrous 1,4-Dioxane (200 mL) and N,N-Dimethylglycine (2.06 g, 20 mmol).

-

Reaction: Heat to reflux (100–110°C) for 18–24 hours. Monitor by HPLC/TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

-

Extraction: Wash the filtrate with water (3x) and brine (1x). Dry over

. -

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Target Yield: 75–85%

-

Appearance: Pale yellow solid.

-

Downstream Application: Selective Nitro Reduction

Rationale: The ester moiety is sensitive to strong hydride reducing agents (

Protocol (Fe/AcOH Method):

-

Dissolve Methyl 3-(3-nitrophenoxy)benzoate (10 g) in Ethanol (100 mL) and Glacial Acetic Acid (20 mL).

-

Add Iron powder (325 mesh, 5 equiv) in portions at 60°C.

-

Reflux for 2 hours. The solution will turn dark brown/orange.

-

Critical Step: Filter hot through Celite to remove iron oxides. If cooled before filtration, product may precipitate with the iron sludge.

-

Concentrate the filtrate. Neutralize with sat.

and extract with EtOAc. -

Product: Methyl 3-(3-aminophenoxy)benzoate (Intermediate for Urea Synthesis).

Part 3: Data & Visualization

Comparative Reactivity Data

The following table highlights the efficiency of different catalytic systems for synthesizing the diaryl ether core.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| CuI (Standard) | Dimethylglycine | Dioxane | 110 | 82% | Recommended Protocol | |

| CuI | Phenanthroline | Toluene | 110 | 65% | Lower solubility of nitro-bromide | |

| Pd(OAc)2 (Buchwald) | XPhos | Toluene | 100 | 78% | Higher cost, harder metal removal | |

| Uncatalyzed | None | DMF | 150 | <10% |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the pharmaceutical precursor, highlighting the critical decision node at the intermediate stage.

Caption: Divergent synthesis workflow starting from Ullmann coupling to generate kinase inhibitor precursors.

Part 4: Quality Control & Troubleshooting

Impurity Profile

During the Ullmann coupling, two primary impurities are often observed:

-

Homocoupling (Biaryl): 3,3'-Dinitrobiphenyl. Cause: Overheating or lack of ligand. Solution: Ensure strict anaerobic conditions.

-

Hydrolysis Product: 3-(3-nitrophenoxy)benzoic acid. Cause: Wet solvent or base. Solution: Use anhydrous Dioxane/DMF.

Analytical Validation (Self-Validating Check)

To confirm the synthesis of the correct isomer (Meta-Meta) vs. a potential rearranged product:

-

1H NMR (DMSO-d6): Look for the distinct splitting pattern of the phenoxy protons. The proton ortho to the nitro group and the ether linkage usually appears as a triplet of triplets or a distinct doublet of doublets around 7.8–8.0 ppm, distinct from para-substituted isomers.

-

IR Spectroscopy:

-

Ester Carbonyl: ~1720

-

Nitro Group (Asymmetric stretch): ~1530

-

Ether Stretch (C-O-C): ~1240

-

References

-

Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844.

-

Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, 48(38), 6954-6971.

-

Beaudry, C. M., et al. (2013). "Enantioselective Ullmann Ether Couplings." Organic Letters, 15(21), 5558–5561.

-

PubChem Compound Summary. (2026). "Methyl 3-nitrobenzoate and related diaryl ethers." National Library of Medicine.

Sources

Technical Support Center: Solubility of Methyl 3-(3-nitrophenoxy)benzoate and Related Aromatic Nitroesters

Prepared by: Senior Application Scientist, Google Gemini

Introduction

Welcome to the technical support guide for professionals working with methyl 3-(3-nitrophenoxy)benzoate. This document is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for understanding and troubleshooting the solubility of this compound in organic solvents.

Methyl 3-(3-nitrophenoxy)benzoate (C₁₄H₁₁NO₅, MW: 273.25) is a complex aromatic ester whose physicochemical properties are critical for its application in synthesis, purification, and formulation.[1] While specific quantitative solubility data for this exact molecule is not extensively published, this guide leverages established principles of organic chemistry and data from structurally similar compounds to provide a robust framework for experimental success.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in the laboratory. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions and overcome common challenges.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common preliminary questions regarding the solubility of methyl 3-(3-nitrophenoxy)benzoate.

Q1: I cannot find published quantitative solubility data for methyl 3-(3-nitrophenoxy)benzoate. What should I do?

A1: It is common for specific, quantitative solubility data to be unavailable for novel or specialized compounds. The most reliable approach is to determine the solubility experimentally in your solvents of interest. This guide provides a detailed protocol for this purpose in Part 3 . The "shake-flask method" is considered the gold standard for determining equilibrium solubility and will yield precise, reliable data for your specific application.[2]

Q2: What structural features of methyl 3-(3-nitrophenoxy)benzoate influence its solubility?

A2: The solubility of this molecule is a balance of its different functional groups:

-

Two Benzene Rings and an Ether Linkage: The large, nonpolar surface area contributed by the phenyl rings and the ether group reduces solubility in highly polar solvents like water.

-

Ester Group (-COOCH₃): The methyl ester group is a polar functional group that can act as a hydrogen bond acceptor, promoting solubility in moderately polar to polar aprotic solvents.

-

Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing. This group increases the overall polarity of the molecule compared to a non-substituted analogue.

Based on the principle of "like dissolves like," the molecule is expected to be poorly soluble in water but show appreciable solubility in various organic solvents. A structurally related compound, methyl 3-nitrobenzoate, is noted to be insoluble in water but soluble in solvents like methanol.[3][4]

Q3: How can I visually determine if my compound is fully dissolved?

A3: A properly dissolved compound should form a completely clear, transparent solution. Any visible particles, cloudiness (turbidity), or a separate oily layer indicates incomplete dissolution or that the compound has "oiled out."[5] For a more rigorous check, you can use the Tyndall Effect : shine a laser pointer through the solution. If the laser beam's path is visible, it indicates the presence of suspended colloidal particles, meaning the compound is not truly dissolved in a homogenous solution.[5]

Q4: Can I use heat to help dissolve the compound?

A4: Yes, increasing the temperature generally increases the solubility of solid compounds.[5] This is a common technique used in recrystallization. However, there are important caveats:

-

Compound Stability: Ensure the temperature is well below the compound's decomposition temperature.

-

Supersaturation: If you dissolve the compound in a hot solvent and then cool it to your experimental temperature, you may create an unstable supersaturated solution. The compound could precipitate out over time.[5] It is crucial to confirm that the compound remains in solution at the final working temperature.

-

Solvent Volatility: When heating, use a sealed container or a condenser to prevent solvent evaporation, which would alter the concentration.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Troubleshooting Workflow Diagram

Caption: Decision-making workflow for troubleshooting dissolution issues.

Q5: My compound "oiled out" and formed a liquid layer instead of dissolving. What happened?

A5: "Oiling out" occurs when a solid is heated in a solvent and melts before it dissolves. This happens because the temperature of the solution has exceeded the compound's melting point, but the solvent does not have sufficient capacity to dissolve it at that temperature. To fix this, you can:

-

Add more of the "soluble" solvent while maintaining the heat. This increases the solvent's capacity to dissolve the molten compound.[6]

-

Try a different solvent with a lower boiling point. This may allow the compound to dissolve before the solution reaches its melting point.[6]

Q6: My compound dissolved completely with heating but precipitated rapidly when I removed it from the heat. How can I slow down crystallization?

A6: This indicates that you created a highly supersaturated solution and the compound has very low solubility at room temperature in that solvent. Rapid precipitation often traps impurities. To achieve slower, more controlled crystal growth for purification:

-

Place the flask back on the heat source to redissolve the solid.

-

Add a small amount of additional solvent (10-20% more) than the minimum required for dissolution.[6]

-

Allow the solution to cool slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This slower cooling process will form purer crystals.[6]

Q7: I'm performing a liquid-liquid extraction, and an insoluble goo is forming at the interface between the organic and aqueous layers. What should I do?

A7: This is a common workup issue, especially with complex organic molecules. The "goo" is often your product precipitating in the mixed-solvent environment at the interface.

-

Solution: Continue with the extraction. The goal is to wash away water-soluble impurities. You may need to perform several washes with water.[7] Afterwards, when you drain the organic layer, drain the goo along with it. Use a generous amount of a drying agent (like anhydrous MgSO₄ or Na₂SO₄). The drying agent will not only remove residual water but can also absorb some of the gooey material, allowing you to remove it via filtration.[7]

Part 3: Experimental Protocol - Isothermal Shake-Flask Method for Solubility Determination

This protocol describes the "gold standard" method for accurately determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.[2]

Workflow for Solubility Determination

Caption: Key steps of the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of crystalline methyl 3-(3-nitrophenoxy)benzoate to a series of sealed glass vials. Each vial should contain a precisely measured volume of a single organic solvent.

-

Causality: The presence of excess, undissolved solid at the end of the experiment is essential to confirm that the solution has reached saturation, which defines equilibrium solubility.[2]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature incubator or water bath, typically at 298.15 K (25 °C).

-

Agitate the mixtures using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrated, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Carefully draw the clear supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove all microscopic undissolved particles, ensuring that the analyzed solution represents only the dissolved compound.[5]

-

-

Analysis:

-

Precisely dilute a known volume of the clear filtrate with an appropriate mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The measured concentration is the equilibrium solubility of methyl 3-(3-nitrophenoxy)benzoate in that solvent at the specified temperature.

-

Part 4: Illustrative Solubility Data

While quantitative data for methyl 3-(3-nitrophenoxy)benzoate is scarce, the following table summarizes the qualitative solubility of the structurally related compound methyl 3-nitrobenzoate , which can serve as a preliminary guide for solvent selection.

| Solvent | Solvent Type | Predicted Solubility of Methyl 3-nitrobenzoate | Source(s) |

| Water | Highly Polar Protic | Insoluble | [4][8][9] |

| Methanol | Polar Protic | Soluble (can be crystallized from it) | [3] |

| Ethanol | Polar Protic | Soluble (especially when hot) | [4][10] |

| Diethyl Ether | Moderately Polar | Slightly Soluble | [4] |

| Acetone | Polar Aprotic | Likely Soluble | General Principle |

| Dichloromethane (DCM) | Polar Aprotic | Likely Soluble | General Principle |

| Ethyl Acetate | Polar Aprotic | Likely Soluble | General Principle |

| Hexane | Nonpolar | Likely Insoluble | General Principle |

Note: This data is for a related compound and should be used as a starting point for your own experimental verification with methyl 3-(3-nitrophenoxy)benzoate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 25, 2026.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 25, 2026.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved February 25, 2026, from [Link]

-

Athabasca University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 25, 2026, from [Link]

- Capot Chemical. (2017, February 20).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 25, 2026.

-

National Institutes of Health. (n.d.). Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem. Retrieved February 25, 2026, from [Link]

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- ChemicalBook. (2026, January 17).

-

ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved February 25, 2026, from [Link]

- Sigma-Aldrich. (n.d.). Methyl 3-(3-nitrophenoxy)

- ECHEMI. (n.d.).

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent? Retrieved February 25, 2026, from [Link]

-

University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved February 25, 2026, from [Link]

-

Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. Retrieved February 25, 2026, from [Link]

Sources

- 1. Methyl 3-(3-nitrophenoxy)benzoate [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 3-nitrobenzoate CAS#: 618-95-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Troubleshooting [chem.rochester.edu]

- 8. Methyl 3-nitrobenzoate, 98+% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 9. Page loading... [wap.guidechem.com]

- 10. edu.rsc.org [edu.rsc.org]

Characterization Guide: Physical State and Phase Transition of Methyl 3-(3-nitrophenoxy)benzoate

Executive Summary: The "Missing" Melting Point

Core Finding: Pure Methyl 3-(3-nitrophenoxy)benzoate (CAS 183270-46-4) is typically isolated as a viscous oil or low-melting solid at ambient temperature (

Researchers attempting to crystallize this compound for melting point determination often encounter persistent oils. This guide details the structural causality, provides comparative data against solid alternatives, and outlines the correct characterization protocols (NMR/LC-MS) to validate purity in the absence of a sharp melting point.

Part 1: Technical Deep Dive & Structure-Property Analysis

Structural Causality of the Liquid State

The physical state of diphenyl ether derivatives is governed by molecular symmetry and intermolecular forces (

-

Meta-Meta Substitution: The target compound features a 3,3'-substitution pattern. This geometry introduces a "kink" in the molecular backbone, preventing the planar stacking required for efficient crystallization. The rotational freedom around the ether oxygen further increases entropy, favoring the liquid phase.

-

Comparison with Para-Isomers: In contrast, para-substituted analogs (e.g., Methyl 4-(4-nitrophenoxy)benzoate) possess a more linear, rod-like structure that facilitates dense packing, often resulting in high-melting solids (

). -

Impurity Profile: The presence of unreacted Methyl 3-hydroxybenzoate (MP

) or 1-Bromo-3-nitrobenzene (MP

Synthesis Pathway & Phase Transition Workflow

The synthesis typically involves an Ullmann-type coupling or Nucleophilic Aromatic Substitution (

Figure 1: Reaction workflow illustrating the phase transition from solid precursors to the liquid target ester.

Part 2: Comparative Analysis & Data

The following table contrasts the physical properties of the target compound with its precursors and structural isomers. This data is critical for identifying the correct fraction during purification.

| Compound | Structure / Role | Physical State (25°C) | Melting Point (°C) | Key Identification Signal |

| Methyl 3-(3-nitrophenoxy)benzoate | Target Product | Viscous Oil | < 25 (Predicted) | LC-MS ( |

| Methyl 3-hydroxybenzoate | Precursor (Nucleophile) | Crystalline Solid | Phenolic -OH (IR: | |

| 1-Bromo-3-nitrobenzene | Precursor (Electrophile) | Crystalline Solid | No Ester C=O | |

| Methyl 3-nitrobenzoate | Structural Analog | Crystalline Solid | Missing Phenoxy Ether | |

| Methyl 4-(4-nitrophenoxy)benzoate | Para-Isomer | Solid | Symmetry (NMR) |

Note on "Oil": While often described as an oil, high-purity samples stored at

Part 3: Experimental Protocols (Self-Validating Systems)

Since a sharp melting point is not a reliable quality attribute for this compound, the following protocols use Chromatographic Purity and Spectroscopic Identity as the validation standard.

Synthesis & Isolation Protocol

Objective: Synthesize Methyl 3-(3-nitrophenoxy)benzoate via Ullmann coupling.

-

Reagents:

-

Procedure:

-

Charge an oven-dried flask with solid reagents and evacuate/backfill with Argon (

). -

Add solvent and stir at

for 16-24 hours. -

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear; the product (

-

-

Workup:

Purification & Characterization

Objective: Isolate the pure ester and validate identity without relying on melting point.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

-

Observation: The product elutes as a pale yellow to light brown oil .

-

Note: If a solid precipitates in the fractions, check for unreacted 1-bromo-3-nitrobenzene (MP

).

-

-

Validation (The "Self-Validating" Step):

-

1H NMR (

, 400 MHz):-

Look for the methyl ester singlet:

. -

Verify the aromatic region (

) integrates to 8 protons. -

Key Diagnostic: The absence of the broad phenolic -OH singlet (

) confirms the consumption of the starting material.

-

-

LC-MS:

-

Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

-

Expect a peak at

-

-

Handling & Storage

-

State: Store as a neat oil or concentrated solution.

-

Temperature: Keep at

or -

Crystallization Attempt: If a solid reference standard is absolutely required, dissolve the oil in a minimum amount of hot ethanol or diethyl ether/pentane and store at

for weeks. However, success is not guaranteed due to the low enthalpy of fusion.

References

-

European Patent Office. (2021). Pyridazinones as PARP7 Inhibitors (EP 3788040 B1).[3] (Describes the synthesis and isolation of the title compound as a "light brown oil").

-

United States Patent and Trademark Office. (2020). Pyridazinones as PARP7 Inhibitors (US 10550105 B2). (Confirms the physical state and synthetic protocol).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11238466 (Methyl 3-(3-nitrophenoxy)benzoate). PubChem.

-

Sigma-Aldrich. (n.d.). Methyl 3-hydroxybenzoate Product Specification.[2][4][5][6] (Reference for precursor melting point).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. US10550105B2 - Pyridazinones as PARP7 inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. bromo-benzimidazole| Ambeed [ambeed.com]

- 5. Z-Ile-ONp | Ambeed.com [ambeed.com]

- 6. scribd.com [scribd.com]

Personal protective equipment for handling Methyl 3-(3-nitrophenoxy)benzoate

Executive Safety Assessment & Chemical Identity

Critical Warning: Methyl 3-(3-nitrophenoxy)benzoate is a data-poor research chemical .[1] Specific toxicological data (LD50, skin permeation rates) is not widely established in public regulatory databases.[1]

As a Senior Application Scientist, I apply Read-Across Toxicology principles to define your safety protocols. We derive hazards from its functional groups: the Nitroaromatic moiety (potential blood toxicity/sensitization) and the Benzoate Ester core (irritation/lipophilicity).[1]

Chemical Identifiers:

-

MDL Number: MFCD16620334

-

Molecular Formula: C₁₄H₁₁NO₅

-

Molecular Weight: 273.25 g/mol

Inferred Hazard Profile (Read-Across):

-

Acute Toxicity: Potential for Methemoglobinemia (interference with oxygen transport in blood) due to the nitro group.[1]

-

Sensitization: High probability of skin sensitization upon repeated contact.[1]

-

Absorption: The phenoxy-ether linkage increases lipophilicity, facilitating dermal absorption, especially when solubilized in organic solvents (DMSO, DCM).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. This compound requires specific barriers against organic permeation.[1]

| PPE Category | Recommendation | Technical Rationale |

| Hand Protection (Dry Solid) | Double Nitrile Gloves (min 5 mil outer) | Nitrile provides adequate protection against dry particulates. Double gloving allows immediate shedding of the outer layer if contaminated.[1] |

| Hand Protection (In Solution) | Silver Shield® (Laminate) or Butyl Rubber | Why: Nitroaromatics and esters can permeate nitrile rapidly when dissolved in solvents like Acetone or DCM.[1] Laminate liners offer broad chemical resistance.[1] |

| Respiratory | P100 / N95 Respirator (if outside hood) | Prevents inhalation of fine particulates during weighing.[1] Primary Control: Handle strictly inside a Fume Hood. |

| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids.[1] Tyvek repels dust and splashes, preventing dermal absorption through clothing.[1] |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift or liquids that can splash.[1] Goggles seal the orbital area.[1] |

PPE Decision Logic (Visualization)

The following decision tree illustrates the required PPE escalation based on the physical state of the compound.

Figure 1: PPE Escalation Logic based on physical state.[1] Note the requirement for Laminate gloves when the compound is in solution.

Operational Protocols

A. Weighing & Transfer (Solid State)

-

Risk: Static electricity can cause fine nitro-compound powders to "jump," creating inhalation hazards and surface contamination.[1]

-

Protocol:

-

Place the balance inside a fume hood or a powder weighing enclosure.[1]

-

Use an antistatic gun or ionizer on the spatula and weighing boat before transfer.[1]

-

Damp Wiping: Pre-wet the work surface with a paper towel soaked in mild detergent.[1] This captures any stray dust immediately.[1]

-

Decontamination: After weighing, wipe the balance area with methanol-soaked tissues.[1] Dispose of tissues as hazardous solid waste.[1]

-

B. Solubilization & Reaction (Liquid State)

-

Risk: Solvents (DMSO, DCM, Methanol) act as "vehicles," carrying the toxic nitroaromatic molecule through nitrile gloves and skin.[1]

-

Protocol:

-

Glove Layering: Don a Silver Shield® (Laminate) glove first.[1] Put a standard Nitrile glove over it for dexterity.[1]

-

Sash Height: Keep fume hood sash at the lowest working position (typically 18 inches or lower) to protect the face from splashes.[1]

-

Syringe Safety: If transferring via syringe, use Luer-lock fittings to prevent needle detachment under pressure.

-

Emergency Response & Decontamination

If exposure occurs, immediate action is required to prevent systemic absorption (methemoglobinemia).[1]

Exposure Response Workflow

Figure 2: Emergency response workflow.[1] Crucial Note: Never use organic solvents to clean skin; use soap and water only.

Spill Cleanup (Small Scale < 50g)

-

Evacuate the immediate area of non-essential personnel.

-

PPE: Wear double gloves, goggles, and a respirator (if powder is airborne).[1]

-

Containment:

-

Disposal: Label as "Hazardous Waste: Toxic/Nitroaromatic."

References

-

Sigma-Aldrich (Merck). Methyl 3-(3-nitrophenoxy)benzoate Product Detail & MDL Number (MFCD16620334).[1] Retrieved from [1]

-

National Institutes of Health (PubChem). Methyl 3-nitrobenzoate (Structural Analog for Hazard Read-Across).[1] Retrieved from [1]

-

Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart (Organic Esters & Nitro Compounds). Retrieved from [1]

-

BenchChem. Safety Handling for Nitroaromatic Compounds. Retrieved from [1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.